ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate (CAS: 1257861-04-3) is a brominated pyrazole derivative with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol . Its structure features a pyrazole ring substituted with a bromine atom at position 3, a methyl group at position 4, and an ethyl ester at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) . Key physical properties include storage under an inert atmosphere at 2–8°C, indicating sensitivity to moisture or oxidation .
Properties
IUPAC Name |
ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTESQBJRJKBHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672326 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257861-04-3 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination and esterification steps . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazoles, while oxidation reactions can produce pyrazole oxides.
Scientific Research Applications
Medicinal Chemistry
1.1 Key Intermediate for Drug Development
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. Its unique structure allows for the introduction of various substituents, enabling the development of complex molecules with potential therapeutic effects. The compound is particularly noted for its role in synthesizing derivatives that exhibit activity against trace amine-associated receptors (TAARs), which are implicated in several neurological disorders, including ADHD, depression, and schizophrenia .
1.2 Case Studies and Research Findings
Recent studies have demonstrated that derivatives of this compound show promising results as partial agonists at TAARs, particularly hTAAR1. This receptor is associated with mood regulation and cognitive function, making these derivatives potential candidates for treating mood disorders and neurodegenerative diseases .
A notable patent describes a derivative with enhanced selectivity and reduced side effects compared to existing treatments, indicating the compound's potential in developing safer therapeutic agents .
Agrochemicals
2.1 Role in Pesticide Synthesis
This compound is also significant in the field of agrochemicals, particularly as an intermediate in the synthesis of insecticides and fungicides. Its derivatives are utilized in creating compounds that target specific pests while minimizing environmental impact .
2.2 Synthetic Pathways
The synthesis of chlorantraniliprole, a widely used insecticide, involves intermediates derived from this compound. The efficiency of this synthesis pathway highlights the compound's importance in agricultural applications .
Chemical Synthesis
3.1 Versatile Building Block
In organic synthesis, this compound is valued for its reactivity under various conditions, allowing chemists to create diverse molecular architectures. It can undergo various transformations such as nucleophilic substitutions and cyclizations to yield complex compounds with tailored properties .
3.2 Reaction Conditions and Yields
The compound can be synthesized through multiple methods, with reported yields ranging from 75% to 80% depending on the reaction conditions used. This efficiency makes it an attractive option for large-scale chemical production .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity. The pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions, which are essential for its activity in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with analogs differing in substituents, positions, or functional groups. Structural variations influence reactivity, physicochemical properties, and applications.
Substituent Modifications on the Pyrazole Ring
Compound 1 : 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (CAS: 929554-40-5)
- Similarity Score : 0.89
- Key Difference : Replacement of the ethyl ester with a carboxylic acid (–COOH).
- Likely higher melting point due to stronger intermolecular interactions (e.g., hydrogen bonds) . Reduced stability under acidic conditions compared to the ester derivative.
Compound 2 : Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (CAS: 13599-12-7)
- Similarity Score : 0.75
- Key Difference : Bromine and methyl groups replaced by a phenyl ring.
- Impact: Enhanced lipophilicity, favoring membrane permeability in biological systems . Reduced reactivity in nucleophilic substitutions due to the absence of bromine. Potential for π-π stacking interactions in crystal packing .
Compound 3 : Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS: N/A)
- Key Difference : Additional bromine at position 5 and a methyl group at position 1.
- Impact: Higher molecular weight (325.99 g/mol) and density . Increased steric hindrance and reactivity in substitution reactions due to the bromomethyl group. Potential for dimerization or cross-linking in synthesis .
Positional Isomerism and Functional Group Variations
Compound 4 : Methyl 3-bromo-1H-indazole-6-carboxylate (CAS: 192945-56-5)
- Similarity Score : 0.74
- Key Difference : Pyrazole ring replaced with indazole (benzannulated pyrazole).
- Impact: Expanded aromatic system, altering electronic properties and UV absorption.
Compound 5 : 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS: N/A)
- Key Difference : Dihydro-pyrazol-3-one core with additional dimethylphenyl and bromomethyl groups.
- Impact: Conformational flexibility due to the dihydro structure .
Biological Activity
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C7H8BrN2O2
- Molecular Weight : 218.05 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
The compound features a pyrazole ring, which is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its structural components:
- Bromine Atom : The presence of the bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions.
- Ester Group : The ester functionality can facilitate interactions with biological nucleophiles, such as amino acids in proteins.
- Pyrazole Ring : The pyrazole moiety allows for hydrogen bonding and hydrophobic interactions, which are crucial for binding to active sites on enzymes and receptors .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study indicated that derivatives of pyrazole carboxylic acids exhibit significant activity against various bacterial strains, suggesting potential utility in developing new antibiotics .
Anticancer Properties
Research has demonstrated that pyrazole derivatives, including this compound, possess anticancer activity. For instance, compounds similar to this one have been tested against several cancer cell lines, showing cytotoxic effects with IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Similar Pyrazole Derivative | A549 | 26.00 |
| Other Derivative | Hep-2 | 3.25 |
These findings suggest that the compound could be further explored for its potential in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Pyrazole derivatives have been reported to act as selective COX-2 inhibitors, which are crucial in managing inflammation and pain .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Antimicrobial Evaluation : A comprehensive study on pyrazole carboxylic acid derivatives revealed their effectiveness against a range of pathogens, establishing a foundation for further development into therapeutic agents .
- Cytotoxicity Testing : In vitro studies on various cancer cell lines demonstrated that specific substitutions on the pyrazole ring significantly affect the cytotoxicity profile, indicating that this compound may be optimized for enhanced activity .
Q & A
Q. What are the common synthetic routes for ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For example, cyclocondensation of β-keto esters with hydrazines can yield the pyrazole core, followed by bromination at the 3-position using reagents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) . Optimization involves solvent selection (e.g., DMF for polar intermediates) and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups) . Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.
Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for bromine at C3 and ester carbonyl at C5) .
- X-ray crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., C-Br bond ~1.89 Å, C=O ester ~1.21 Å) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.0) .
Q. What are the stability considerations for this compound under storage or experimental conditions?
The ester group is prone to hydrolysis under basic or aqueous conditions. Store in anhydrous environments (e.g., desiccators with silica gel) at –20°C. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify decomposition pathways (e.g., ester hydrolysis to carboxylic acid) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Density Functional Theory (DFT) calculations often predict planar pyrazole rings, but X-ray structures may show slight distortions due to intermolecular forces. For example, torsion angles (e.g., C3-Br1-C6-C7 = –75.6°) in crystal structures can deviate from idealized geometries. Use software like Mercury CSD to compare experimental data with computational models and adjust force fields for accurate simulations .
Q. What strategies mitigate challenges in Suzuki-Miyaura coupling for functionalizing the pyrazole core?
Key issues include steric hindrance from the 4-methyl group and bromine’s electron-withdrawing effects. Strategies:
Q. How do intermolecular interactions influence crystal packing, and what implications does this have for material properties?
Hydrogen bonding (e.g., N–H⋯O=C interactions between pyrazole NH and ester carbonyls) and halogen bonding (Br⋯π contacts) dominate packing motifs. Graph set analysis (R₂²(8) motifs) via SHELXL can classify these interactions . Such patterns affect solubility and melting behavior, critical for formulation in drug delivery .
Q. What methodologies enable structure-activity relationship (SAR) studies for pyrazole derivatives?
- Bioisosteric replacement : Substitute Br with CF₃ or Cl to modulate electronic effects .
- Fragment-based design : Use the ester group as a handle for hydrolysis to carboxylic acids, enhancing hydrogen-bonding capacity .
- Pharmacophore mapping : Overlay crystal structures with target proteins (e.g., kinase inhibitors) to identify critical binding motifs .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between computational and experimental spectroscopic data?
For example, DFT-predicted IR carbonyl stretches (1720 cm⁻¹) may differ from experimental values (1705 cm⁻¹) due to solvent effects. Re-run simulations with implicit solvation models (e.g., COSMO in Gaussian 09) or validate via solid-state IR to account for crystal packing .
Q. What are the limitations of using SHELX software for refining structures with twinned data?
SHELXL struggles with severe twinning (e.g., pseudo-merohedral twins). Solutions include:
- Using CELL_NOW for initial cell determination.
- Applying the TWIN and BASF commands to model twin domains .
- Cross-validate with OLEX2 for improved R-factor convergence .
Methodological Best Practices
Q. How can researchers validate synthetic purity for downstream biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
